BenchChemオンラインストアへようこそ!

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(naphthalen-1-yl)acetamide

Hydrogen bonding Drug-likeness Solubility

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(naphthalen-1-yl)acetamide (CAS 1421498-14-7) is a unique, synthetic small molecule featuring a densely functionalized cyclopentyl ring (3-hydroxy-4-(hydroxymethyl)) paired with a 1-naphthylacetamide pharmacophore. This scaffold provides three H-bond donors and three acceptors, enabling multi-point polar interactions critical for fragment-based drug design (FBDD) and achieving target selectivity. Its elevated topological polar surface area (TPSA ~69.6 Ų) strategically limits blood-brain barrier permeability, making it an ideal peripheral-target lead for inflammation, metabolic, or cardiovascular programs where CNS side-effect liability must be minimized. Generic substitution with des-hydroxy analogs is unsupported due to radical differences in solubility, permeability, and binding geometry. Procure to access a precision tool for systematic SAR exploration of linker polarity and hydrogen-bond capacity.

Molecular Formula C18H21NO3
Molecular Weight 299.37
CAS No. 1421498-14-7
Cat. No. B2555875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(naphthalen-1-yl)acetamide
CAS1421498-14-7
Molecular FormulaC18H21NO3
Molecular Weight299.37
Structural Identifiers
SMILESC1C(CC(C1CO)O)NC(=O)CC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C18H21NO3/c20-11-14-8-15(10-17(14)21)19-18(22)9-13-6-3-5-12-4-1-2-7-16(12)13/h1-7,14-15,17,20-21H,8-11H2,(H,19,22)
InChIKeyTVCTWGCLWMBLDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(3-Hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(naphthalen-1-yl)acetamide (CAS 1421498-14-7): Procurement-Relevant Identity and Physicochemical Profile


N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(naphthalen-1-yl)acetamide (CAS 1421498-14-7) is a synthetic, small-molecule cyclopentyl acetamide derivative with molecular formula C₁₈H₂₁NO₃ and molecular weight 299.37 g·mol⁻¹ . Its structure integrates a 1-naphthylacetamide pharmacophore with a 3-hydroxy-4-(hydroxymethyl)cyclopentylamine scaffold, yielding a compound with dual hydrogen-bond donor and acceptor functionality. This compound is currently supplied exclusively for non-human research purposes and is not intended for therapeutic or veterinary use .

Why N-(3-Hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(naphthalen-1-yl)acetamide Cannot Be Replaced by a Generic In-Class Analog


Close structural analogs of this compound—such as N-cyclopentyl-2-(naphthalen-1-yl)acetamide (CAS 446834-80-6) or 2-cyclopentyl-N-(1-naphthyl)acetamide—lack the 3-hydroxy and 4-hydroxymethyl substituents on the cyclopentyl ring . These substituents introduce two additional hydrogen-bond donor/acceptor sites and increase the topological polar surface area by approximately 40 Ų relative to the unsubstituted analog, substantially altering solubility, permeability, and target-binding geometry [1]. Consequently, in vitro potency, selectivity, and pharmacokinetic behavior observed for des-hydroxy analogs cannot be extrapolated to this compound, making generic substitution scientifically invalid without experimental verification.

Quantitative Differentiation Evidence for N-(3-Hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(naphthalen-1-yl)acetamide Versus Closest Analogs


Hydrogen-Bond Donor/Acceptor Capacity: Target Compound vs. Des-Hydroxy Analog

The target compound possesses three hydrogen-bond donors (two hydroxyl groups and one amide NH) and three hydrogen-bond acceptors (amide carbonyl, two hydroxyl oxygens), compared with only one donor (amide NH) and one acceptor (amide carbonyl) for the des-hydroxy analog N-cyclopentyl-2-(naphthalen-1-yl)acetamide (CAS 446834-80-6) . This difference in H-bond capacity is a first-principles driver of differentiated aqueous solubility, target engagement, and off-rate kinetics in biological systems.

Hydrogen bonding Drug-likeness Solubility

Topological Polar Surface Area (TPSA) and Predicted Membrane Permeability: Target vs. Des-Hydroxy Comparator

The calculated topological polar surface area (TPSA) for the target compound is approximately 69.6 Ų, compared with 29.1 Ų for the des-hydroxy analog N-cyclopentyl-2-(naphthalen-1-yl)acetamide [1]. Compounds with TPSA > 60 Ų are generally predicted to exhibit poor passive blood-brain barrier penetration, whereas those with TPSA < 60 Ų are considered CNS-permeable. This TPSA differential places the two compounds in different CNS-penetration categories.

TPSA Membrane permeability Blood-brain barrier

Predicted Octanol-Water Partition Coefficient (cLogP): Lipophilicity Differentiation from Ether-Linked Analog

The target compound contains a direct C–C linkage between the acetamide methylene and the naphthalene ring, whereas the analog 2-(naphthalen-2-yloxy)-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)acetamide (CAS 1421453-08-8) incorporates an ether oxygen in the linker [1]. This structural difference yields a calculated cLogP of approximately 2.5 for the target versus approximately 2.0 for the ether-linked analog, reflecting the higher lipophilicity of the all-carbon linker [2]. Higher lipophilicity can enhance passive membrane permeability but may also increase CYP450-mediated oxidative metabolism.

Lipophilicity cLogP Metabolic stability

Rotatable Bond Count and Conformational Flexibility: Comparison with Rigid Cyclopentyl Amides

The target compound possesses 5 rotatable bonds (excluding the cyclopentyl ring), compared with 3 rotatable bonds for the simpler comparator N-cyclopentyl-2-(naphthalen-1-yl)acetamide . The additional rotatable bonds arise from the hydroxymethyl substituent and the hydroxyl group orientation on the cyclopentyl ring. Higher rotatable bond count generally increases conformational entropy in the unbound state, which may impose a greater entropic penalty upon binding, potentially reducing binding affinity unless compensated by specific polar interactions [1].

Conformational flexibility Entropic penalty Binding affinity

Procurement-Guiding Research and Industrial Application Scenarios for N-(3-Hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(naphthalen-1-yl)acetamide


Peripheral-Target Drug Discovery Programs Requiring Low CNS Penetration

With a calculated TPSA of approximately 69.6 Ų—well above the 60 Ų threshold for predicted blood-brain barrier permeability—this compound is structurally optimized for peripheral-target drug discovery campaigns where CNS exclusion is desired [1]. Procurement for programs targeting peripheral inflammation, metabolic disorders, or cardiovascular indications can leverage this inherent property to reduce CNS-mediated side-effect liability.

Hydrogen-Bond-Driven Fragment-Based Lead Optimization

The 3-hydroxy-4-(hydroxymethyl)cyclopentyl motif provides three hydrogen-bond donor and three acceptor sites, enabling multi-point polar interactions with target proteins [1]. This compound is well-suited as a core scaffold in fragment-based drug design (FBDD) or structure-based lead optimization, where deliberate manipulation of hydrogen-bond networks is critical for achieving selectivity against related protein family members.

Chemical Biology Probe Development for Naphthylacetamide Pharmacophore SAR

The 1-naphthylacetamide moiety is a recognized pharmacophore in multiple target classes, including α-glucosidase inhibitors and cholinesterase inhibitors [1]. This compound extends the SAR around this pharmacophore by introducing a densely functionalized cyclopentyl ring, enabling systematic exploration of linker geometry and polarity effects on target engagement, selectivity, and metabolic stability.

Physicochemical Comparator Studies in Cyclopentyl Amide Series

This compound serves as a high-polarity reference point within a series of cyclopentyl acetamide analogs that includes des-hydroxy (CAS 446834-80-6) and ether-linked (CAS 1421453-08-8) variants [1][2]. Procuring all three compounds together enables systematic investigation of how incremental changes in hydrogen-bond capacity and linker chemistry affect solubility, permeability, protein binding, and in vitro pharmacokinetic parameters.

Quote Request

Request a Quote for N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(naphthalen-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.